molecular formula C17H19N7O B6533691 1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-methylbenzoyl)piperazine CAS No. 1058239-05-6

1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-methylbenzoyl)piperazine

Cat. No.: B6533691
CAS No.: 1058239-05-6
M. Wt: 337.4 g/mol
InChI Key: RWXKWORHRRQXQF-UHFFFAOYSA-N
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Description

The compound 1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-methylbenzoyl)piperazine is a triazolopyrimidine derivative characterized by a fused bicyclic core (triazolo[4,5-d]pyrimidine) substituted with a 3-methyl group and a piperazine moiety bearing a 3-methylbenzoyl group. The 3-methyl group on the triazolo ring and the 3-methylbenzoyl substituent on piperazine likely influence its pharmacokinetic properties, including solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name

(3-methylphenyl)-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O/c1-12-4-3-5-13(10-12)17(25)24-8-6-23(7-9-24)16-14-15(18-11-19-16)22(2)21-20-14/h3-5,10-11H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXKWORHRRQXQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Triazolopyrimidine derivatives exhibit diverse pharmacological profiles depending on their substituents. Below is a comparative analysis of structurally related compounds:

Structural Comparison
Compound Name Core Structure Key Substituents Biological Target/Activity
Target Compound Triazolo[4,5-d]pyrimidine 3-methyl, 4-(3-methylbenzoyl)piperazine Not explicitly stated
RG7774 () Triazolo[4,5-d]pyrimidine 5-tert-butyl, 3-[(1-methyl-1H-tetrazol-5-yl)methyl], pyrrolidin-3-ol CB2R agonist (retinal diseases)
VAS2870 () Triazolo[4,5-d]pyrimidine 1,3-Benzoxazol-2-yl, 3-benzyl, sulfide NADPH oxidase inhibitor (ROS pathways)
Derivatives in Triazolo[4,5-d]pyrimidine Benzyl, propylthio, substituted amines (e.g., ethylenediamine, methylethylamine) Not specified (structural diversity)
Compounds Triazolo[4,5-d]pyrimidine 3-[(6-chloropyridin-3-yl)methyl], 6-substituted imines Fungicidal/insecticidal activity

Key Structural Insights :

  • Substituent Position : The 3-position on the triazolo ring is critical for modulating activity. For example, RG7774’s 3-[(tetrazolyl)methyl] group enhances CB2R selectivity , while VAS2870’s benzoxazol-2-yl and benzyl groups confer NADPH oxidase inhibition .
  • Piperazine vs. Pyrrolidine: The target compound’s piperazine moiety (vs.
  • Aromatic vs. Aliphatic Substituents : The 3-methylbenzoyl group in the target compound contrasts with RG7774’s bulky tert-butyl group, suggesting differences in steric hindrance and receptor binding.
Functional and Pharmacological Comparison
  • CB2R Agonists (RG7774 Analogs) :
    RG7774 demonstrates high selectivity for CB2R over CB1R, avoiding psychotropic effects associated with CB1R activation . The target compound’s 3-methylbenzoyl group may mimic aromatic interactions seen in other CB2R ligands, though empirical data are lacking.

  • NADPH Oxidase Inhibitors (VAS2870 Analogs): VAS2870 inhibits Nox enzymes (e.g., Nox2, Nox4) by targeting reactive oxygen species (ROS) pathways . The target compound lacks the sulfide and benzoxazol-2-yl groups critical for this activity, suggesting divergent applications.
  • Antimicrobial Activity (): Compounds with chloropyridinylmethyl substituents (e.g., ) exhibit fungicidal/insecticidal activity, likely due to electrophilic interactions with microbial enzymes.

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